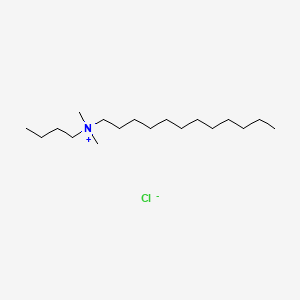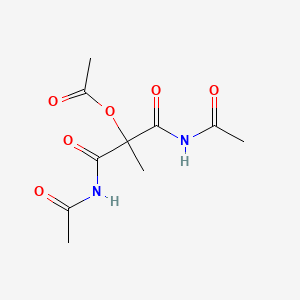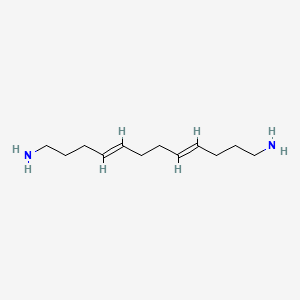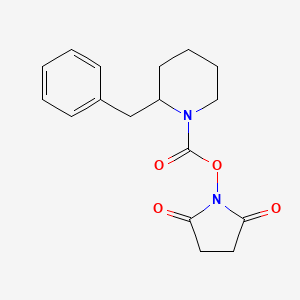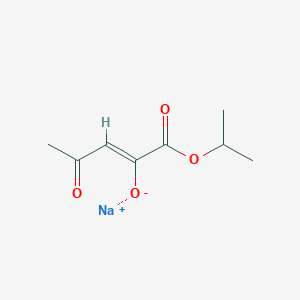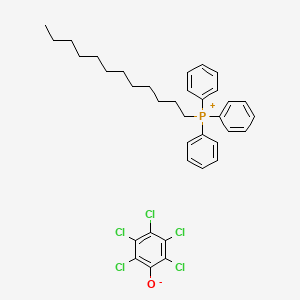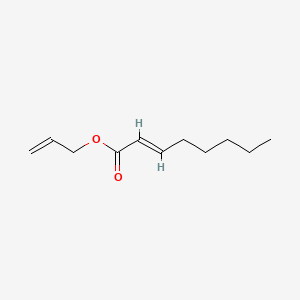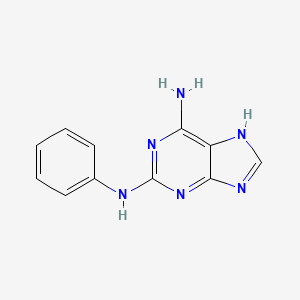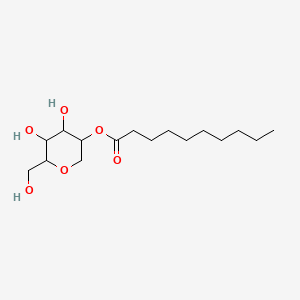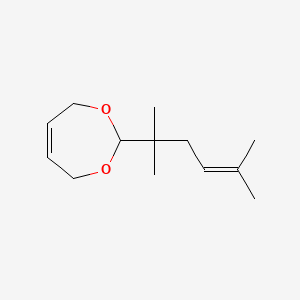
1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- is a heterocyclic organic compound with a unique structure that includes a seven-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- can be achieved through several methods. One common approach involves the catalytic three-component tandem [4 + 3]-cycloaddition reaction. This method utilizes a combination of Rh(II) salt and chiral N,N’-dioxide–Sm(III) complex to promote the formation of the desired compound with high yield and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research into its medicinal properties could lead to new therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
4,5-Dihydro-1,3-dioxepin: Another dioxepin derivative with a slightly different structure and properties.
2-Phenyl-4,7-dihydro-1,3-dioxepin: A phenyl-substituted derivative with distinct chemical behavior.
Uniqueness
1,3-Dioxepin, 4,7-dihydro-2-(1,1,4-trimethyl-3-penten-1-yl)- is unique due to its specific substituents and the resulting chemical properties. Its structure allows for specific interactions and reactions that may not be possible with other similar compounds.
特性
CAS番号 |
188357-49-5 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
2-(2,5-dimethylhex-4-en-2-yl)-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C13H22O2/c1-11(2)7-8-13(3,4)12-14-9-5-6-10-15-12/h5-7,12H,8-10H2,1-4H3 |
InChIキー |
JXVMHAJPZUNOHO-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(C)(C)C1OCC=CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


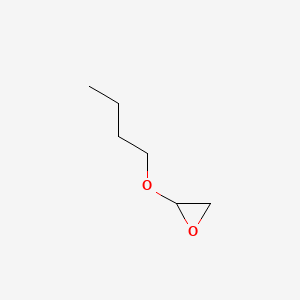
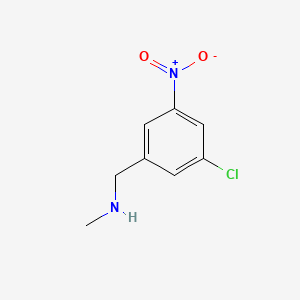
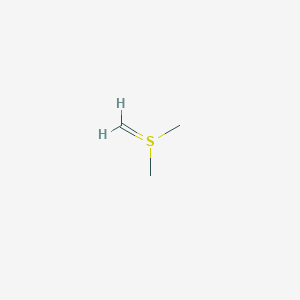
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
